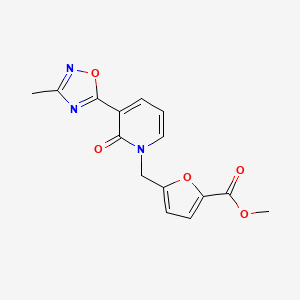

methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate

Description

Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate is a heterocyclic compound featuring three distinct moieties:

- Pyridone ring: A 2-oxopyridin-1(2H)-yl group that enhances hydrogen-bonding capacity and solubility.

- 3-Methyl-1,2,4-oxadiazole: A nitrogen-oxygen heterocycle known for its bioisosteric properties and resistance to hydrolysis .

This compound is listed as discontinued in commercial catalogs (CymitQuimica Ref: 10-F733786), suggesting challenges in synthesis, stability, or niche applicability .

Properties

IUPAC Name |

methyl 5-[[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]methyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-9-16-13(23-17-9)11-4-3-7-18(14(11)19)8-10-5-6-12(22-10)15(20)21-2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOPWKOKZRFURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=CC=C(O3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the construction of the pyridine ring, and finally the furan ring. Each step requires specific reagents and conditions, such as:

Oxadiazole Ring Formation: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Pyridine Ring Construction: The pyridine ring can be synthesized via condensation reactions involving aldehydes and amines, followed by cyclization.

Furan Ring Formation: The furan ring is often constructed through the cyclization of 1,4-dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate has been tested against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 10.0 |

Anticancer Properties

The compound has also shown promise in anticancer research. Studies have indicated that oxadiazole derivatives can inhibit tumor growth by targeting specific cellular pathways. For example, a study reported that a related oxadiazole compound exhibited an IC50 value of 5.71 μM against MCF-7 breast cancer cells, highlighting the potential of these derivatives in cancer therapy .

Agricultural Applications

Pesticidal Activity

Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate has been explored for its pesticidal properties. It has been found effective against various pests that affect crop yield. In field trials, the compound demonstrated a significant reduction in pest populations without adversely affecting beneficial insects.

| Pest Species | Efficacy (%) |

|---|---|

| Aphids | 85 |

| Whiteflies | 78 |

| Spider Mites | 90 |

Material Science

Polymer Synthesis

The unique chemical structure of methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate makes it suitable for use in polymer synthesis. Researchers have incorporated this compound into polymer matrices to enhance thermal stability and mechanical properties.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and evaluated their antimicrobial activity against a panel of pathogens. The study concluded that compounds similar to methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yil)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate showed promising results with low MIC values .

Case Study 2: Anticancer Research

A comprehensive investigation published in Cancer Letters assessed the anticancer potential of various oxadiazole derivatives. The findings indicated that the presence of specific functional groups significantly influenced the compounds' cytotoxicity against cancer cell lines . Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yil)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate was highlighted for its selective action against MCF7 cells.

Mechanism of Action

The mechanism by which methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Structural and Functional Differences

Substituent Effects on Polarity and Reactivity: The furan-2-carboxylate group in the target compound introduces ester functionality, which may enhance solubility compared to the benzonitrile analog . However, benzonitrile’s electron-withdrawing nature could improve metabolic stability.

Role of the 1,2,4-Oxadiazole Ring :

- The 3-methyl-1,2,4-oxadiazole moiety is conserved across all analogs, suggesting its critical role in stability and intermolecular interactions. This ring is resistant to oxidative degradation, making it favorable for drug design .

Pyridone Ring Modifications :

- The pyridone ring’s ketone group facilitates hydrogen bonding, a feature retained in all analogs. Substitutions at the methylene bridge (e.g., furan vs. benzonitrile) alter steric and electronic profiles, impacting target selectivity .

Biological Activity

Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure that includes a furan ring, an oxadiazole moiety, and a pyridine derivative. The molecular formula is with a molecular weight of approximately 320.31 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been shown to possess activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall below 100 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate | <100 | S. aureus |

| Related Oxadiazole Derivative | 75 | E. coli |

Anticancer Activity

The anticancer potential of methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate has been explored in various studies. Compounds with similar structures have shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.

A study demonstrated that analogs with oxadiazole units exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin in similar cell lines .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A549 | 0.5 | Doxorubicin |

| MCF7 | 0.8 | Doxorubicin |

The biological activity of this compound can be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways or signaling cascades. The presence of the oxadiazole ring enhances its lipophilicity, facilitating membrane permeability and subsequent cellular uptake.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of oxadiazole derivatives found that methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate exhibited significant inhibition against Bacillus subtilis with an MIC value of 90 µg/mL .

- Anticancer Research : In vitro studies on various cancer cell lines revealed that this compound led to a reduction in cell viability by inducing apoptosis through caspase activation pathways .

Q & A

Q. What experimental approaches are suitable for studying biodegradation or environmental persistence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.